Dihydrocurcumin

Descripción

Propiedades

Número CAS |

76474-56-1 |

|---|---|

Fórmula molecular |

C21H22O6 |

Peso molecular |

370.4 g/mol |

Nombre IUPAC |

(E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hept-1-ene-3,5-dione |

InChI |

InChI=1S/C21H22O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h3,5-7,9-12,24-25H,4,8,13H2,1-2H3/b7-3+ |

Clave InChI |

MUYJSOCNDLUHPJ-XVNBXDOJSA-N |

SMILES isomérico |

COC1=C(C=CC(=C1)CCC(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O |

SMILES canónico |

COC1=C(C=CC(=C1)CCC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OC)O |

Apariencia |

Solid powder |

melting_point |

179 - 180 °C |

Otros números CAS |

76474-56-1 |

Descripción física |

Solid |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

(4Z,6E)-5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-4,6-dien-3-one letestuianin B |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Dihydrocurcumin Biosynthesis Pathway in Curcuma longa

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dihydrocurcuminoids, the reduced derivatives of curcuminoids, are significant secondary metabolites found in the rhizome of Curcuma longa (turmeric). While less abundant than their unsaturated counterparts (curcumin, demethoxycurcumin, and bisdemethoxycurcumin), they contribute to the overall biological activity profile of turmeric extracts. Understanding the biosynthetic pathway of these molecules is critical for metabolic engineering efforts aimed at enhancing their production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the dihydrocurcumin biosynthesis pathway, presenting key enzymatic steps, quantitative data, detailed experimental protocols for pathway analysis, and visual diagrams of the core processes. The formation of dihydrocurcuminoids is primarily understood to occur via the reduction of the heptadienone chain of curcuminoids, a process catalyzed by a reductase enzyme.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is an extension of the well-characterized curcuminoid pathway, which itself is rooted in the general phenylpropanoid pathway. The process can be divided into three major stages:

-

Stage 1: Phenylpropanoid Pathway - Synthesis of hydroxycinnamoyl-CoA esters.

-

Stage 2: Curcuminoid Scaffolding - Assembly of the diarylheptanoid structure by Type III Polyketide Synthases (PKS).

-

Stage 3: Reduction to Dihydrocurcuminoids - Saturation of a double bond in the curcuminoid structure.

Stage 1: Phenylpropanoid Pathway

The journey begins with the amino acid L-phenylalanine. A series of enzymatic reactions convert it into p-coumaroyl-CoA and feruloyl-CoA, the primary building blocks for curcuminoids.[1]

-

Phenylalanine ammonia lyase (PAL): Catalyzes the deamination of L-phenylalanine to produce cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to form p-coumaric acid.

-

4-coumarate-CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[1]

-

p-Coumaroyl shikimate transferase (CST) / p-Coumaroyl quinate transferase (CQT): These enzymes are involved in the pathway leading to caffeoyl-CoA.

-

p-Coumaroyl 5-O-shikimate 3′-hydroxylase (CS3′H): Hydroxylates the coumaroyl moiety.

-

Caffeoyl-CoA O-methyltransferase (CCoAOMT): Methylates caffeoyl-CoA to produce feruloyl-CoA, the precursor for the methoxy groups on the curcumin rings.[1]

Stage 2: Curcuminoid Scaffolding

The formation of the characteristic C6-C7-C6 structure of curcuminoids is orchestrated by two classes of Type III Polyketide Synthases (PKS).[2]

-

Diketide-CoA Synthase (DCS): This enzyme catalyzes the condensation of a starter molecule (p-coumaroyl-CoA or feruloyl-CoA) with one molecule of malonyl-CoA (the extender unit) to form a diketide-CoA intermediate (e.g., feruloyldiketide-CoA).[2][3][4]

-

Curcumin Synthases (CURS1, CURS2, CURS3): These enzymes catalyze the final condensation. A CURS enzyme takes the diketide-CoA intermediate produced by DCS and condenses it with a second hydroxycinnamoyl-CoA molecule.[5][6] This reaction forms the complete diarylheptanoid backbone. The specific curcuminoid produced (bisdemethoxycurcumin, demethoxycurcumin, or curcumin) depends on the substrate specificities of the DCS and CURS isoforms and the availability of p-coumaroyl-CoA versus feruloyl-CoA.[5][6]

Stage 3: Reduction to Dihydrocurcuminoids

The final step is the conversion of curcuminoids to dihydrocurcuminoids. The prevailing hypothesis, supported by metabolic studies, is the reduction of a double bond on the heptadienone chain of a major curcuminoid.[1] While the specific reductase enzyme in C. longa has not been fully characterized, a key discovery in E. coli sheds light on this process. An NADPH-dependent curcumin/dihydrocurcumin reductase (CurA) was identified that catalyzes a two-step reduction of curcumin, first to this compound and subsequently to tetrahydrocurcumin.[7] It is highly probable that a homologous enzyme performs this function in turmeric.

Quantitative Data

Quantitative analysis of the pathway provides insights into enzyme efficiency, substrate preference, and product distribution.

Table 1: Enzyme Kinetic Properties

Kinetic data for the key enzymes in the curcuminoid pathway are essential for understanding metabolic flux. While comprehensive data for all C. longa enzymes are not available, key findings are summarized below.

| Enzyme | Substrate | Km (µM) | Vmax (units/mg) | kcat (s-1) | Notes | Reference |

| DCS | Feruloyl-CoA | S50 = 46 | - | 0.02 | Exhibits allosteric (sigmoidal) kinetics. Hill slope = 1.8. | [1] |

| CurA (Reductase)* | Curcumin | 29 | 9.35 | - | Data from E. coli enzyme; serves as a model. | [8] |

| Ma4CL3** | p-Coumaric Acid | 10.49 | 4.4 nkat mg-1 | - | Data from Mulberry (Morus alba); for comparative purposes. | [9] |

*Note: CurA is an NADPH-dependent curcumin/dihydrocurcumin reductase identified in E. coli, not C. longa. **Note: Ma4CL3 data is from a different plant species and is included for general reference.

Table 2: Relative Abundance of Curcuminoids in C. longa Rhizome

The relative amounts of the three major curcuminoids vary between cultivars but generally follow a consistent pattern.

| Compound | Typical Content in Powdered Rhizome (% w/w) | Reference |

| Curcumin | ~2.0% | [2] |

| Demethoxycurcumin (DMC) | ~0.7% | [2] |

| Bisdemethoxycurcumin (BDMC) | ~0.6% | [2] |

Table 3: Relative Gene Expression of PKS Enzymes in C. longa Cultivars

The expression levels of the PKS genes significantly impact the final curcuminoid composition. Expression is generally higher in the rhizome compared to the leaves.

| Gene | Expression Pattern | Impact on Curcuminoid Content | Reference |

| DCS | Higher expression in high-curcumin cultivars. | Positively associated with total curcuminoid content. | [10] |

| CURS1 | Expression varies; can be negatively associated with curcumin content. | Associated with curcumin and demethoxycurcumin synthesis. | [10] |

| CURS2 | Expression varies; positively associated with demethoxycurcumin. | Associated with curcumin and demethoxycurcumin synthesis. | [10] |

| CURS3 | Expression can be negatively associated with total curcuminoids. | Utilizes both feruloyl-CoA and p-coumaroyl-CoA. | [6][10] |

Experimental Protocols

The study of the this compound pathway involves a combination of enzymology, analytical chemistry, and molecular biology.

Protocol: Enzyme Activity Assays

This spectrophotometric assay measures the formation of trans-cinnamic acid from L-phenylalanine.

-

Protein Extraction: Homogenize 0.1 g of fresh C. longa rhizome tissue on ice in 1 mL of extraction buffer (e.g., Tris-HCl buffer, pH 8.8). Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant containing the crude enzyme extract.[11][12]

-

Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.8), 40 mM L-phenylalanine, and an aliquot of the enzyme extract.[12]

-

Incubation: Incubate the reaction mixture at 30-37°C for 30 minutes.[11][12]

-

Detection: Stop the reaction by adding 4 M HCl.[12] Measure the increase in absorbance at 290 nm, which corresponds to the formation of trans-cinnamic acid.[11]

-

Calculation: Calculate enzyme activity based on the change in absorbance over time, using a standard curve for trans-cinnamic acid.

This assay measures the formation of hydroxycinnamoyl-CoA thioesters.

-

Protein Extraction: Prepare crude enzyme extract from rhizome tissue as described for PAL.

-

Reaction Mixture: Prepare a reaction volume containing 100 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 5 mM ATP, 25 µM Coenzyme A, and 4 mM p-coumaric acid.[13]

-

Initiation & Incubation: Start the reaction by adding the desalted protein extract. Incubate for 30-40 minutes at room temperature.[13]

-

Detection: Monitor the formation of p-coumaroyl-CoA by measuring the increase in absorbance at 333 nm.[9][14]

-

Calculation: Quantify activity based on the molar extinction coefficient of the CoA ester product.

Protocol: Metabolite Analysis via HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying curcuminoids and dihydrocurcuminoids.

-

Sample Extraction: Accurately weigh ~100 mg of powdered turmeric extract. Add 30 mL of acetone and sonicate for 30 minutes. Centrifuge the mixture. Transfer 5 mL of the supernatant to a 50 mL volumetric flask and dilute to volume with the mobile phase.

-

Filtration: Filter the final diluted sample through a 0.45 µm syringe filter prior to injection.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[15]

-

Mobile Phase: A gradient or isocratic system of aqueous acid (e.g., 0.4% acetic acid or 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile).[15][16] A common isocratic condition is a 60:40 (v/v) mixture of acidified water and acetonitrile.[17]

-

Detection: UV-Vis detector set to 420-430 nm for curcuminoids.[15][17]

-

-

Quantification: Identify and quantify peaks by comparing retention times and peak areas to those of authentic standards (curcumin, demethoxycurcumin, bisdemethoxycurcumin, and this compound).

Protocol: Gene Expression Analysis via RT-qPCR

Reverse Transcription Quantitative PCR (RT-qPCR) is used to measure the transcript abundance of biosynthesis genes.

-

RNA Isolation: Isolate total RNA from fresh C. longa rhizome tissue using a suitable plant RNA extraction kit or a CTAB-based protocol. Treat with DNase I to remove genomic DNA contamination.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[18]

-

Primer Design: Design and validate specific primers for target genes (DCS, CURS1, CURS2, CURS3) and a stable reference gene (e.g., Actin or α-tubulin).[18][19]

-

qPCR Reaction: Set up the qPCR reaction in a 20 µL volume containing cDNA template, 0.5 µM of each forward and reverse primer, and a SYBR Green-based qPCR master mix.[19]

-

Thermal Cycling: Perform the reaction on a qPCR instrument with a typical program: initial denaturation (e.g., 95°C for 5 min), followed by 40 cycles of denaturation (95°C for 30 sec), annealing (58-60°C for 30 sec), and extension (72°C for 1 min).[18]

-

Data Analysis: Analyze the amplification data using the 2-ΔΔCT method to determine the relative expression levels of the target genes normalized to the reference gene.[10]

Protocol: 13C-Labeled Precursor Feeding Studies

This technique traces the incorporation of atoms from precursors into the final product to elucidate the biosynthetic pathway.

-

Establishment of Culture: Use an in vitro culture system of C. longa plants or rhizome slices to facilitate precursor uptake.[20]

-

Precursor Administration: Feed the cultures with 13C-labeled precursors, such as L-[3-13C]phenylalanine or [13C₂]malonic acid.[20][21]

-

Incubation: Incubate the cultures for a defined period (e.g., 11 days) to allow for metabolism and incorporation of the labeled precursors.[20]

-

Extraction and Purification: Harvest the tissue, extract the curcuminoid fraction, and purify the individual compounds (e.g., curcumin, demethoxycurcumin) using chromatographic techniques.

-

NMR Analysis: Analyze the purified compounds using 13C-NMR spectroscopy.

-

Interpretation: Compare the 13C-NMR spectra of the labeled compounds to natural abundance spectra to identify the positions and extent of 13C enrichment, thereby confirming the biosynthetic origins of the carbon skeleton.[20]

Logical Relationships and Key Interactions

The synthesis of the diverse curcuminoid profile in turmeric is a result of the coordinated and sometimes competing actions of the DCS and multiple CURS enzymes.

Conclusion and Future Directions

The biosynthetic pathway leading to this compound in Curcuma longa is a multi-step process culminating in the reduction of curcuminoids. While the upstream phenylpropanoid and core curcuminoid synthesis pathways are well-established, the specific reductase enzyme(s) in C. longa responsible for the final conversion remain a key area for future research. Isolation and characterization of this enzyme would complete our understanding of the pathway and provide a valuable tool for synthetic biology applications. Further elucidation of the kinetic parameters for all enzymes and a deeper analysis of the regulatory networks controlling gene expression will empower more precise metabolic engineering strategies to enhance the production of these pharmacologically important compounds.

References

- 1. Heterologous Production of Curcuminoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Curcuminoid Biosynthesis by Two Type III Polyketide Synthases in the Herb Curcuma longa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. ijfmr.com [ijfmr.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of the curcumin metabolic pathway involving a unique enzyme in an intestinal microorganism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Characterization and Functional Analysis of 4-Coumarate:CoA Ligase Genes in Mulberry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Associating gene expressions with curcuminoid biosynthesis in turmeric - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sunlongbiotech.com [sunlongbiotech.com]

- 12. Biochemical Evaluation of Phenylalanine Ammonia Lyase from Endemic Plant Cyathobasis fruticulosa (Bunge) Aellen. for the Dietary Treatment of Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. sunlongbiotech.com [sunlongbiotech.com]

- 15. Simultaneous Quantification of Three Curcuminoids and Three Volatile Components of Curcuma longa Using Pressurized Liquid Extraction and High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. agilent.com [agilent.com]

- 17. asianpubs.org [asianpubs.org]

- 18. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 19. researchgate.net [researchgate.net]

- 20. The biosynthetic pathway of curcuminoid in turmeric (Curcuma longa) as revealed by 13C-labeled precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

The Occurrence and Extraction of Dihydrocurcumin: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation, and purification of dihydrocurcumin. This compound, a primary metabolite of curcumin, is a subject of growing interest within the scientific community due to its potential therapeutic properties, which are believed to be comparable or even superior to curcumin in some aspects, including its antioxidant and anti-inflammatory effects.[1] This document outlines detailed methodologies for its extraction and analysis, presents quantitative data from various studies, and visualizes key processes to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Natural Sources of this compound

This compound is a naturally occurring diarylheptanoid found predominantly in the rhizomes of various Curcuma species.[2][3] It is a hydrogenated derivative of curcumin, one of the three main curcuminoids found in turmeric (Curcuma longa).[4][5] While curcumin is the most abundant curcuminoid, this compound is present in smaller quantities alongside demethoxycurcumin (DMC) and bisdemethoxycurcumin (BDMC).[6] It has been identified in Curcuma longa and Curcuma xanthorrhiza.[3] this compound is also a product of the metabolic reduction of curcumin by intestinal microflora, such as Escherichia coli.[6][7]

The concentration of curcuminoids, including the precursors to this compound, can vary significantly depending on the Curcuma species, geographical location of cultivation, and processing methods.[6] For instance, the curcuminoid content in the rhizomes of Curcuma longa can range from 1.5% to 3% by weight.[8]

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a multi-step process that includes extraction, fractionation, and purification. As it is often present in a complex mixture with other curcuminoids and plant metabolites, a combination of techniques is required to obtain the pure compound.

Extraction Methodologies

Various extraction techniques have been employed to isolate curcuminoids from turmeric, which can then be further processed to separate this compound. The choice of method can significantly impact the yield and purity of the final product.

Table 1: Comparison of Extraction Methods for Curcuminoids

| Extraction Method | Solvent(s) | Temperature (°C) | Time | Yield | Reference |

| Soxhlet Extraction | Ethanol | 40 | 48 h | 1.25% | [9] |

| Soxhlet Extraction | Ethanol | 78 | 14 h | - | [9] |

| Soxhlet Extraction | - | - | - | 10.27 wt.% | [10] |

| Ultrasound-Assisted Extraction (UAE) | Ethanol | 35 | 1 h | 72% (9.18 mg/g) | [11] |

| Ultrasound-Assisted Extraction (UAE) | Ethanol | 40 | 40 min | 160.3 mg/g | [9] |

| Microwave-Assisted Extraction (MAE) | - | - | 29.99 min | 10.32 ± 0.17% | [9] |

| Pressurized Liquid Extraction (PLE) | Ethanol | 60 | 20 min | - | [9] |

| Supercritical Fluid Extraction (SFE) | CO₂ with co-solvent | 60 | - | 8.67 wt.% | [10] |

| Cold Maceration | - | - | - | 7.62 wt.% | [10] |

Purification Techniques

Following the initial extraction, further purification is necessary to isolate this compound from other curcuminoids and impurities. Column chromatography and high-performance liquid chromatography (HPLC) are the most common methods.

Column Chromatography: This technique is widely used for the preparative separation of curcuminoids.[12] Silica gel is a common stationary phase, and a gradient of solvents, such as chloroform and methanol, is used as the mobile phase to elute the different curcuminoids based on their polarity.[12][13]

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both analytical quantification and preparative isolation of curcuminoids.[14][15][16] Reversed-phase columns (e.g., C18) are typically used with a mobile phase consisting of a mixture of acidified water and an organic solvent like acetonitrile or methanol.[15][16]

Experimental Protocols

General Extraction and Isolation Protocol

This protocol provides a general workflow for the extraction and isolation of curcuminoids, including this compound, from turmeric powder.

Methodology:

-

Extraction: Ground turmeric rhizomes are subjected to solvent extraction, typically using a solvent like dichloromethane or ethanol, often with heating under reflux.[17][18]

-

Filtration and Concentration: The mixture is filtered to remove solid plant material, and the filtrate is concentrated under reduced pressure to yield a crude extract.[17][19]

-

Initial Purification: The crude extract can be triturated with a non-polar solvent like hexane to precipitate the curcuminoids.[17]

-

Column Chromatography: The resulting solid is then subjected to column chromatography on silica gel. A solvent gradient (e.g., chloroform-methanol) is used to separate the curcuminoids.[12][13]

-

Fraction Analysis: The collected fractions are analyzed by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.[13][17]

-

Final Purification: Fractions containing the desired compound are combined, and the solvent is evaporated. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to obtain pure crystalline this compound.[19]

Analytical Quantification by HPLC

High-Performance Liquid Chromatography is the preferred method for the quantitative analysis of this compound and other curcuminoids.[14][20]

Table 2: Typical HPLC Parameters for Curcuminoid Analysis

| Parameter | Specification |

| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm)[15] |

| Mobile Phase | Gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid)[15][16] |

| Flow Rate | 1.0 mL/min[15] |

| Detection | UV-Vis or Photodiode Array (PDA) detector at 425 nm[15][16] |

| Column Temperature | 35 °C[15] |

| Injection Volume | 10 µL[15] |

Methodology:

-

Standard Preparation: Prepare standard solutions of purified this compound, curcumin, DMC, and BDMC of known concentrations in the mobile phase.

-

Sample Preparation: Dissolve a precisely weighed amount of the extract or purified sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

-

Chromatographic Run: Elute the sample through the column using the specified mobile phase composition and flow rate.

-

Quantification: Identify the peaks corresponding to each curcuminoid based on their retention times compared to the standards. The concentration of each compound is determined by comparing its peak area to the calibration curve generated from the standards.

Biosynthesis of Curcuminoids

The biosynthesis of curcuminoids in Curcuma longa involves a series of enzymatic reactions catalyzed by polyketide synthases (PKSs).[21] this compound is subsequently formed through the reduction of curcumin.

The proposed pathway begins with the conversion of phenylalanine to starter molecules like p-coumaroyl-CoA and feruloyl-CoA.[21] These molecules, along with malonyl-CoA, are utilized by Diketoacyl-CoA Synthase (DCS) and Curcumin Synthase (CURS) to form the curcuminoid backbone.[21] Curcumin is then reduced to this compound.

Conclusion

This compound represents a promising natural compound with significant therapeutic potential. Understanding its natural sources and developing efficient isolation and purification protocols are crucial for advancing research and development in this area. The methodologies and data presented in this guide provide a solid foundation for scientists and researchers to explore the full potential of this compound. The continued refinement of extraction and purification techniques will be essential for making this compound more accessible for pharmacological studies and potential clinical applications.

References

- 1. CAS 76474-56-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound, 76474-56-1 [thegoodscentscompany.com]

- 3. This compound | C21H22O6 | CID 10429233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isolation of dihydrocurcuminoids from cell clumps and their distribution in various parts of turmeric (Curcuma longa) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. The therapeutic potential of curcumin and its related substances in turmeric: From raw material selection to application strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | CAS:76474-56-1 | Manufacturer ChemFaces [chemfaces.com]

- 8. Properties, Extraction Methods, and Delivery Systems for Curcumin as a Natural Source of Beneficial Health Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Curcumin: Overview of Extraction Methods, Health Benefits, and Encapsulation and Delivery Using Microemulsions and Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. ijfer.aydin.edu.tr [ijfer.aydin.edu.tr]

- 12. Various Extraction Techniques of Curcumin—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A critical review of analytical methods for determination of curcuminoids in turmeric - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Validation of a Quantification Method for Curcumin Derivatives and Their Hepatoprotective Effects on Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. rubingroup.org [rubingroup.org]

- 19. A concise synthesis route to access bioactive natural products-dihydrocurcumins/1,7-diarylheptanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A critical review of analytical methods for determination of curcuminoids in turmeric - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Curcuminoid Biosynthesis by Two Type III Polyketide Synthases in the Herb Curcuma longa - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Dihydrocurcumin: Molecular Structure and Chemical Properties

This technical guide provides a comprehensive overview of the molecular structure and chemical properties of this compound (DHC), a primary and bioactive metabolite of curcumin. The information is intended to support research, development, and application of this promising natural compound.

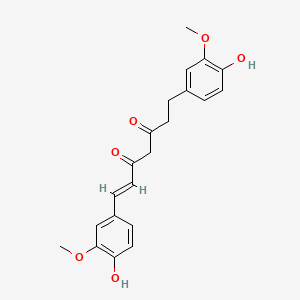

Molecular Structure

This compound is a diarylheptanoid, structurally similar to curcumin, but with one of the two double bonds in the heptadienone chain reduced to a single bond.[1] This modification significantly influences its chemical and biological properties. DHC belongs to the class of organic compounds known as curcuminoids, which are characterized by two aryl buten-2-one (feruloyl) chromophores.[2]

Key Identifiers:

-

IUPAC Name: (E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hept-1-ene-3,5-dione[1]

-

SMILES: COC1=C(C=CC(=C1)CCC(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O[1]

The structure of this compound features two phenolic groups and a β-diketone moiety.[3][6] It is a polyphenol and is considered a major metabolite of curcumin.[5][7]

Chemical and Physical Properties

This compound is a solid, white to yellow powder.[7][8] While it is less stable than curcumin, it is suggested to have stronger antioxidant properties.[3]

Quantitative Data

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Weight | 370.4 g/mol | [1][3][] |

| Melting Point | 179 - 180 °C | [1][8] |

| Boiling Point | 616.3 °C at 760 mmHg (Predicted) | [5][8] |

| Density | 1.277 g/cm³ (Predicted) | [5][8] |

| Water Solubility | 0.0053 g/L (Predicted) | [9] |

| logP (Octanol-Water Partition Coefficient) | 3.5 - 4.04 (Predicted) | [9] |

| pKa (Strongest Acidic) | 9.17 (Predicted) | [9] |

| pKa (Strongest Basic) | -4.5 (Predicted) | [9] |

| Polar Surface Area | 93.06 Ų | [9] |

Solubility

This compound exhibits limited solubility in water but is soluble in various organic solvents.[3] Documented solvents include chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[8][10]

Experimental Protocols

Synthesis of this compound

A concise synthetic route for this compound has been reported with high yields.[11] The general procedure involves the following key steps:

-

Preparation of Dihydroferuloylacetone–Boron Complex: Dihydroferuloylacetone is mixed with boric anhydride in ethyl acetate and heated to 50 °C for 45 minutes.[11]

-

Condensation Reaction: A corresponding aldehyde in ethyl acetate is added to the complex, along with triisopropyl borate. The mixture is stirred vigorously at 50 °C for 30 minutes.[11]

-

Catalysis: n-butyl amine in ethyl acetate is added dropwise over 30 minutes.[11]

-

Final Reaction: The mixture is cooled to room temperature and stirred overnight to yield the this compound product.[11]

The synthesis of the precursor, dihydroferuloylacetone, can be achieved through the hydrogenation of feruloylacetone using a 10% Palladium on carbon (Pd/C) catalyst in an autoclave.[11]

Caption: Workflow for the synthesis of this compound.

Extraction from Natural Sources

This compound is naturally found in the rhizomes of Curcuma longa L. (turmeric).[][10][12] It is a biotransformation product of curcumin.[][12]

Analytical Methods

Standard analytical techniques are employed for the structural identification and characterization of this compound:

-

Ultraviolet and Visible Spectrophotometry (UV-VIS)

-

Infrared Spectroscopy (IR)

-

Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR) [13]

Biological Activity and Signaling Pathways

This compound has been shown to reduce lipid accumulation and oxidative stress.[5][7] Its mechanism of action involves the regulation of various signaling pathways.

Specifically, this compound:

-

Regulates the mRNA and protein expression levels of Sterol Regulatory Element-Binding Protein 1c (SREBP-1C), Patatin-like phospholipase domain-containing protein 3 (PNPLA3), and Peroxisome proliferator-activated receptor alpha (PPARα).[5][7]

-

Increases the protein expression levels of phosphorylated Protein Kinase B (pAKT) and Phosphoinositide 3-kinase (PI3K).[5][7]

-

Reduces the levels of cellular nitric oxide (NO) and reactive oxygen species (ROS) through the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][7]

Caption: this compound's impact on key signaling pathways.

References

- 1. This compound | C21H22O6 | CID 10429233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0031552) [hmdb.ca]

- 3. CAS 76474-56-1: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | CAS#:76474-56-1 | Chemsrc [chemsrc.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | 76474-56-1 [amp.chemicalbook.com]

- 9. ECMDB: this compound (ECMDB24916) (M2MDB007033) [ecmdb.ca]

- 10. This compound | CAS:76474-56-1 | Manufacturer ChemFaces [chemfaces.com]

- 11. A concise synthesis route to access bioactive natural products-dihydrocurcumins/1,7-diarylheptanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound, 76474-56-1 [thegoodscentscompany.com]

- 13. ifoodmm.com [ifoodmm.com]

Dihydrocurcumin's Anti-inflammatory Signaling Pathways: A Technical Guide

Introduction

Dihydrocurcumin (DHC) is a primary, naturally occurring metabolite of curcumin, the principal bioactive compound in turmeric (Curcuma longa). Unlike its parent compound, DHC is white and lacks the α,β-unsaturated carbonyl groups, a structural modification that significantly alters its chemical properties and biological activities. While curcumin has been extensively studied for its anti-inflammatory effects, research specifically delineating the mechanisms of DHC is less abundant. This technical guide synthesizes the available evidence for DHC and its structurally similar metabolites, framed within the context of the well-established anti-inflammatory pathways modulated by curcumin. We will explore the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways, providing quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development.

The NF-κB Signaling Pathway: A Central Mediator of Inflammation

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, the NF-κB heterodimer (typically p65/p50) is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex, which phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and proteasomal degradation, liberating NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including TNF-α, IL-6, COX-2, and iNOS.

1.1 Mechanism of Action of Curcuminoids

Curcumin directly inhibits the NF-κB pathway, with studies demonstrating its ability to suppress IKK activation and subsequent IκBα degradation[1][2]. This activity is often attributed to the α,β-unsaturated carbonyl moieties in curcumin's structure.

Data on curcumin's metabolites are more nuanced. Tetrahydrocurcumin (THC), which, like DHC, lacks the conjugated double bonds, has shown conflicting results. One study reported THC as completely inactive in suppressing TNF-induced NF-κB activation[3]. Conversely, other research indicates THC can inhibit LPS-induced release of TNF-α and IL-6 by preventing IκB-α degradation[4]. This suggests that the anti-inflammatory mechanism of reduced metabolites like DHC and THC may be stimulus-dependent and differ significantly from that of curcumin. Given that DHC lacks the reactive groups of curcumin, its inhibitory action on the NF-κB pathway is likely weaker or proceeds through an alternative mechanism that warrants further investigation.

1.2 Quantitative Data: NF-κB Inhibition by Curcumin and its Analogs

The following table summarizes the 50% inhibitory concentrations (IC₅₀) for NF-κB activation by curcumin and related compounds in LPS-stimulated RAW 264.7 macrophages. Notably, "reduced curcumin" (a mixture of THC, hexahydrocurcumin, and octahydrocurcumin) did not inhibit NF-κB in this assay[5].

| Compound | Target/Assay | Cell Line | IC₅₀ Value (μM) | Reference(s) |

| Curcumin | NF-κB Luciferase Reporter | RAW 264.7 | 18.2 ± 3.9 | [5] |

| Turmeric Extract | NF-κB Luciferase Reporter | RAW 264.7 | 14.5 ± 2.9 | [5] |

| Demethoxycurcumin | NF-κB Luciferase Reporter | RAW 264.7 | 12.1 ± 7.2 | [5] |

| Bisdemethoxycurcumin | NF-κB Luciferase Reporter | RAW 264.7 | 8.3 ± 1.6 | [5] |

| Curcumin | NF-κB DNA Binding | RAW 264.7 | >50 | [6] |

| EF31 (Analog) | IκB kinase β (IKKβ) | N/A (Biochemical) | ~1.92 | [6] |

| EF31 (Analog) | NF-κB DNA Binding | RAW 264.7 | ~5 | [6] |

1.3 this compound's Effect on the NF-κB Pathway

Caption: this compound's (DHC) effect on NF-κB is likely weaker than curcumin's.

1.4 Experimental Protocol: NF-κB Reporter Assay in RAW 264.7 Macrophages

This protocol is designed to quantify the inhibitory effect of a test compound on NF-κB transcriptional activity.

-

Cell Culture and Seeding: Culture RAW 264.7 macrophages stably transfected with an NF-κB-luciferase reporter plasmid in DMEM with 10% FBS. Seed cells at 5 x 10⁴ cells/well in a 96-well plate and incubate overnight.

-

Compound Treatment: Prepare stock solutions of this compound in DMSO. Dilute to final concentrations (e.g., 1, 5, 10, 25, 50 µM) in culture media. Pre-treat the cells with the compound or vehicle (DMSO) for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with 1 µg/mL of E. coli LPS for 6-8 hours to induce NF-κB activation. Include a non-stimulated control group.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

-

Data Analysis: Normalize the luciferase readings to total protein content or a co-transfected control plasmid (e.g., Renilla). Express results as a percentage of the LPS-only treated group and calculate the IC₅₀ value.

Mitogen-Activated Protein Kinase (MAPK) Pathways

MAPK signaling cascades, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are critical transducers of extracellular signals that regulate inflammation, cell proliferation, and apoptosis. Inflammatory stimuli like LPS activate upstream kinases, leading to the phosphorylation and activation of p38, JNK, and ERK, which in turn phosphorylate transcription factors that drive pro-inflammatory gene expression.

2.1 Mechanism of Action of Curcuminoids

Curcumin has been shown to inhibit the phosphorylation of p38, JNK, and ERK in various inflammatory models[7][8][9]. This broad-spectrum inhibition contributes significantly to its anti-inflammatory effects. In contrast, its metabolite THC exhibits a more complex profile, demonstrating the ability to inhibit ERK activation while simultaneously increasing the activation of the stress-induced p38 MAPK pathway in keratinocytes[10]. This differential regulation suggests that DHC may also selectively modulate MAPK pathways rather than acting as a pan-inhibitor.

2.2 Quantitative Data: Modulation of MAPK Phosphorylation

The following table summarizes the observed effects of curcumin and its metabolite THC on the activation of key MAPK proteins.

| Compound | Target Protein | Effect | Cell/Animal Model | Reference(s) |

| Curcumin | p-p38 MAPK | Inhibition | TNBS-induced colitis (rats) | [8] |

| Curcumin | p-p38 MAPK | Inhibition | TNF-α-treated HaCaT cells | [7] |

| Curcumin | p-JNK | Inhibition | TNF-α-treated HaCaT cells | [7] |

| Curcumin | p-ERK | Inhibition | TNF-α-treated HaCaT cells | [7] |

| Tetrahydrocurcumin | p-p38 MAPK | Activation | Primary human keratinocytes | [10] |

| Tetrahydrocurcumin | p-ERK (p44/42) | Inhibition | Primary human keratinocytes | [10] |

2.3 this compound's Effect on MAPK Pathways

Caption: DHC may selectively inhibit ERK while activating p38, unlike curcumin.

2.4 Experimental Protocol: Western Blot for Phosphorylated MAPKs

-

Cell Culture and Treatment: Seed RAW 264.7 cells (1 x 10⁶ cells/well in a 6-well plate). After 24 hours, pre-treat with DHC at various concentrations for 1 hour.

-

Stimulation: Stimulate cells with 1 µg/mL LPS for a short duration (e.g., 15, 30, or 60 minutes) to observe peak phosphorylation.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

-

SDS-PAGE and Western Blot: Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% BSA or non-fat milk for 1 hour. Incubate overnight at 4°C with primary antibodies against phosphorylated forms of p38, JNK, and ERK. Subsequently, strip the membranes and re-probe with antibodies for total p38, JNK, and ERK to ensure equal loading.

-

Detection and Analysis: Incubate with HRP-conjugated secondary antibodies for 1 hour. Visualize bands using an ECL detection system. Quantify band intensity using densitometry software and express the level of phosphorylated protein relative to the total protein.

The Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and degradation. Oxidative stress or electrophilic compounds modify cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and drive the expression of cytoprotective genes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). This pathway mitigates inflammation by reducing the underlying oxidative stress.

3.1 Mechanism of Action of Curcuminoids

Curcumin is a well-known activator of the Nrf2 pathway[11][12][13]. It is believed to interact with Keap1, leading to Nrf2 nuclear accumulation and subsequent antioxidant gene expression[14]. As DHC retains the phenolic hydroxyl groups responsible for antioxidant activity, it is highly probable that it also activates the Nrf2 pathway, contributing to its anti-inflammatory effects by quenching reactive oxygen species (ROS) that can otherwise perpetuate inflammatory signaling.

3.2 this compound's Effect on the Nrf2 Pathway

References

- 1. Curcumin Differs from Tetrahydrocurcumin for Molecular Targets, Signaling Pathways and Cellular Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Curcumin effectively inhibits oncogenic NF-kB signaling and restrains stemness features in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Curcumin, demethoxycurcumin, bisdemethoxycurcumin, tetrahydrocurcumin and turmerones differentially regulate anti-inflammatory and anti-proliferative responses through a ROS-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tetrahydrocurcumin Derivatives Enhanced the Anti-Inflammatory Activity of Curcumin: Synthesis, Biological Evaluation, and Structure–Activity Relationship Analysis [mdpi.com]

- 5. Mechanistic Differences in the Inhibition of NF-κB by Turmeric and Its Curcuminoid Constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Curcumin attenuates the expression of IL-1beta, IL-6, and TNF-alpha as well as cyclin E in TNF-alpha-treated HaCaT cells; NF-kappaB and MAPKs as potential upstream targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Curcumin, a Curcuma longa constituent, acts on MAPK p38 pathway modulating COX-2 and iNOS expression in chronic experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Item - Impact of curcumin on p38 MAPK: therapeutic implications - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]

- 10. Curcuminoids activate p38 MAP kinases and promote UVB-dependent signalling in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Curcumin Activates the Nrf2 Pathway and Induces Cellular Protection Against Oxidative Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-Viral Potential and Modulation of Nrf2 by Curcumin: Pharmacological Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Curcumin Can Activate the Nrf2/HO-1 Signaling Pathway and Scavenge Free Radicals in Spinal Cord Injury Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

In-Depth Technical Guide: Neuroprotective Effects of Dihydrocurcumin In Vitro

Executive Summary

This technical guide addresses the topic of the in vitro neuroprotective effects of Dihydrocurcumin (DHC), a primary metabolite of curcumin. Following a comprehensive review of available scientific literature, it has been determined that there is a significant scarcity of specific research focused on the neuroprotective properties of this compound in in vitro models. While its parent compound, curcumin, is extensively studied, DHC itself is not well-characterized in this context.

Consequently, it is not possible to provide a detailed technical whitepaper with quantitative data tables, experimental protocols, and signaling pathway diagrams specifically for this compound as requested. The available literature does not contain sufficient data to meet these requirements accurately.

However, research into other curcumin metabolites offers some insights. Tetrahydrocurcumin (THC), another major and more stable metabolite, has been investigated for its neuroprotective potential. This guide will briefly summarize the findings on THC to provide relevant context and a potential alternative avenue for researchers.

The Data Gap for this compound (DHC)

This compound is a product of the stepwise reduction of curcumin in the intestine.[1][2] Despite being a known metabolite, its specific biological activities, particularly concerning neuroprotection in vitro, are not extensively documented in publicly accessible research. Searches for quantitative data on its effects on neuronal cell lines like SH-SY5Y or PC12, detailed experimental methodologies, and validated signaling pathway involvement yielded insufficient information to construct the requested in-depth guide. One study noted that DHC could prevent the release of glycosaminoglycans in a rat basophilic leukemia cell line, indicating some biological activity, but specific neuroprotective data remains elusive.[3][4]

Alternative Focus: Neuroprotective Effects of Tetrahydrocurcumin (THC) In Vitro

In contrast to DHC, the metabolite Tetrahydrocurcumin (THC) has been the subject of several in vitro neuroprotection studies. THC is recognized for having greater stability and potentially higher bioavailability than curcumin, making it a compound of significant interest.[5][6]

Antioxidant and Anti-Apoptotic Mechanisms

A primary mechanism of THC's neuroprotective action is its potent antioxidant activity. Studies have demonstrated that THC can directly scavenge free radicals.[7][8] This is a critical function in protecting neuronal cells, which are highly susceptible to oxidative stress—a key factor in the pathology of neurodegenerative diseases.[9]

Key findings from in vitro studies include:

-

Protection Against Glutamate-Induced Oxidative Stress: In hippocampal HT22 cells, THC strongly prevented cell death induced by glutamate, a major excitatory neurotransmitter that can cause excitotoxicity.[7][8][10] The protective mechanism involves the inhibition of intracellular reactive oxygen species (ROS) accumulation.[7][8]

-

Inhibition of Aβ-induced Toxicity: In models of Alzheimer's disease, THC has shown anti-amyloid properties comparable to curcumin. It demonstrated a neuroprotective effect in SH-SY5Y, N2a, and CHO cells against toxicity induced by amyloid-beta 42 (Aβ42).[5][6]

-

Mitochondrial Protection: THC has been reported to protect against Aβ-oligomer-induced toxicity by reducing ROS levels, decreasing mitochondrial membrane potential, and inhibiting caspase activation.[9]

Modulation of Signaling Pathways

While the signaling pathways for DHC are not defined, research on THC points to its interaction with key cellular stress-response pathways.

-

MAPK Pathway: In the context of glutamate-induced toxicity in HT22 cells, treatment with THC was found to significantly diminish the phosphorylation of mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK), extracellular signal-related kinases 1/2 (ERK1/2), and p38.[7][8][10] This suggests THC interferes with stress-activated kinase signaling cascades that can lead to apoptosis.

-

Nrf2 Pathway: Although direct evidence linking THC to the Nrf2 pathway in the cited neuroprotection studies is limited, other curcumin metabolites like Octahydrocurcumin have been shown to enhance the expression of antioxidant proteins through Nrf2 activation.[2][9] The Nrf2 pathway is a master regulator of the antioxidant response, and its activation is a known neuroprotective strategy employed by curcumin.[1][9]

Below is a conceptual visualization of a general experimental workflow that could be adapted for studying the neuroprotective effects of compounds like DHC or THC.

Caption: A typical workflow for assessing the neuroprotective effects of a test compound in vitro.

Conclusion and Future Directions

Studies on the related metabolite, Tetrahydrocurcumin, show promising neuroprotective activity through potent antioxidant effects and modulation of stress-related signaling pathways like MAPK. These findings provide a strong rationale for conducting similar detailed investigations into this compound. Future in vitro studies on DHC should aim to:

-

Establish effective, non-toxic concentration ranges in relevant neuronal cell lines (e.g., SH-SY5Y, PC12, HT22).

-

Quantify its protective efficacy against various neurotoxins (e.g., glutamate, H₂O₂, 6-OHDA, Aβ).

-

Elucidate the underlying molecular mechanisms, with a focus on key neuroprotective signaling pathways such as Nrf2/ARE and PI3K/Akt.

Such research would be invaluable in determining whether this compound holds potential as a viable neuroprotective agent.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Curcumin, Hormesis and the Nervous System [mdpi.com]

- 4. Curcumin, Hormesis and the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tetrahydrocurcumin Has Similar Anti-Amyloid Properties as Curcumin: In Vitro Comparative Structure-Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Curcumin, Gut Microbiota, and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DSpace at KIST: Neuroprotective Effects of Tetrahydrocurcumin against Glutamate-Induced Oxidative Stress in Hippocampal HT22 Cells [pubs.kist.re.kr]

Methodological & Application

Dihydrocurcumin In Vitro Cell Culture Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro cell culture assays to investigate the biological activities of dihydrocurcumin (DHC), a major and stable metabolite of curcumin. While curcumin has been extensively studied, DHC's specific effects are an emerging area of research. The following protocols are based on established methods for curcumin and can be adapted and optimized for studying this compound's anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects.

Anti-Inflammatory Activity Assessment in Macrophages

This protocol details the investigation of this compound's potential to mitigate inflammatory responses in vitro using a macrophage cell line.

Cell Line: RAW 264.7 (murine macrophage)

Key Experiments:

-

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Pro-inflammatory Cytokine (TNF-α, IL-6) Quantification (ELISA)

-

Western Blot Analysis for iNOS and COX-2 Expression

Experimental Workflow

Caption: Workflow for assessing the anti-inflammatory effects of this compound.

Detailed Protocols

a) Cell Culture and Treatment:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Seed cells in appropriate plates (e.g., 96-well for Griess, 24-well for ELISA, 6-well for Western Blot) and allow them to adhere overnight.

-

Pre-treat the cells with varying non-toxic concentrations of this compound for 1 hour.

-

Stimulate inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.[1]

b) Nitrite Level Measurement (Griess Assay): [1][2]

-

Collect 100 µL of cell culture supernatant.

-

Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate in the dark for 5 minutes.

-

Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride and incubate for another 5 minutes.

-

Measure the absorbance at 540 nm using a microplate reader. Nitrite concentration is determined from a sodium nitrite standard curve.

c) ELISA for TNF-α and IL-6:

-

Collect cell culture supernatants.

-

Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

d) Western Blot Analysis:

-

Lyse the cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

-

Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

Data Presentation

| Treatment | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | iNOS Expression (relative to control) | COX-2 Expression (relative to control) |

| Control | 0.1 ± 0.02 | 15 ± 2 | 20 ± 3 | 1.0 | 1.0 |

| LPS (1 µg/mL) | 45 ± 3.5 | 1200 ± 100 | 800 ± 75 | 5.2 ± 0.4 | 4.8 ± 0.3 |

| LPS + DHC (5 µM) | 30 ± 2.8 | 800 ± 60 | 550 ± 50 | 3.1 ± 0.2 | 2.9 ± 0.2 |

| LPS + DHC (10 µM) | 15 ± 1.9 | 400 ± 35 | 250 ± 30 | 1.8 ± 0.1 | 1.5 ± 0.1 |

| LPS + DHC (20 µM) | 5 ± 0.8 | 150 ± 20 | 100 ± 15 | 1.2 ± 0.1 | 1.1 ± 0.1 |

(Note: Data are hypothetical and for illustrative purposes only.)

Signaling Pathway

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

Cytotoxicity and Apoptosis Induction in Cancer Cells

This section outlines protocols to determine the cytotoxic and pro-apoptotic effects of this compound on cancer cell lines.

Cell Lines: HT-29 (colon cancer), MDA-MB-231 (breast cancer)[3], Patu8988 and Panc-1 (pancreatic cancer)[4]

Key Experiments:

-

Colony Formation Assay[5]

-

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)[6][7][8][9]

-

Western Blot for Apoptosis-Related Proteins (Bcl-2, Bax, Caspase-3)[10]

Experimental Workflow

Caption: Workflow for evaluating the anti-cancer effects of this compound.

Detailed Protocols

a) Cell Viability Assay (MTT): [3]

-

Seed cells in a 96-well plate at a density of 1x10^4 cells/well.

-

After 24 hours, treat with various concentrations of this compound for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

b) Colony Formation Assay: [5]

-

Treat cells in 6-well plates with this compound for 72 hours.

-

Re-seed a low number of viable cells (e.g., 1000 cells) into new 60 mm dishes.

-

Incubate for 14-21 days, allowing colonies to form.

-

Stain the colonies with 2% crystal violet and count them.

c) Apoptosis Assay (Annexin V/PI Staining): [7][8][9]

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

-

Analyze the cells by flow cytometry. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[8]

d) Western Blot for Apoptosis-Related Proteins: [10]

-

Following treatment, lyse the cells and quantify protein.

-

Perform Western blotting as described previously, using primary antibodies for Bcl-2, Bax, cleaved Caspase-3, and PARP.

Data Presentation

| Treatment | Cell Viability (% of Control) | Colony Formation (% of Control) | Early Apoptosis (%) | Late Apoptosis (%) | Bax/Bcl-2 Ratio | Cleaved Caspase-3 (relative to control) |

| Control | 100 | 100 | 2.1 ± 0.5 | 1.5 ± 0.3 | 0.8 | 1.0 |

| DHC (10 µM) | 85 ± 5.2 | 70 ± 6.1 | 8.3 ± 1.2 | 3.2 ± 0.6 | 1.5 | 2.1 ± 0.2 |

| DHC (25 µM) | 52 ± 4.8 | 35 ± 4.5 | 25.6 ± 2.8 | 10.1 ± 1.5 | 3.2 | 4.5 ± 0.4 |

| DHC (50 µM) | 21 ± 3.1 | 5 ± 1.2 | 48.2 ± 3.5 | 22.7 ± 2.1 | 6.8 | 8.2 ± 0.6 |

(Note: Data are hypothetical and for illustrative purposes only.)

Signaling Pathway

Caption: this compound's potential role in inducing mitochondria-mediated apoptosis.[10]

Antioxidant Capacity Assessment

These protocols are designed to measure the direct antioxidant and radical scavenging properties of this compound.

Key Experiments:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay[11][12][13]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay[14]

Detailed Protocols

a) DPPH Radical Scavenging Assay: [11]

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Add various concentrations of this compound to the DPPH solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm. Ascorbic acid can be used as a standard.

-

Calculate the percentage of scavenging activity.

b) ABTS Radical Scavenging Assay: [14]

-

Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

-

Dilute the ABTS•+ solution with ethanol to an absorbance of ~0.7 at 734 nm.

-

Add this compound to the ABTS•+ solution and incubate for 6 minutes.

-

Measure the absorbance at 734 nm. Trolox is used as a standard.

c) FRAP Assay: [15]

-

Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl3·6H2O solution.

-

Add this compound to the FRAP reagent and incubate at 37°C.

-

Measure the absorbance of the ferrous tripyridyltriazine complex at 593 nm.

-

A standard curve is prepared using FeSO4·7H2O.

d) Total Phenolic Content: [11][14]

-

Mix the this compound sample with Folin-Ciocalteu reagent.

-

Add sodium carbonate solution and incubate at 45°C for 45 minutes.

-

Measure the absorbance at 765 nm.

-

Calculate the total phenolic content using a gallic acid standard curve.

Data Presentation

| Assay | This compound | Curcumin (Reference) | Ascorbic Acid (Standard) |

| DPPH IC50 (µg/mL) | Expected Value | ~8-15 | ~2-5 |

| ABTS (µmol TE/g) | Expected Value | ~200-250 | N/A |

| FRAP (mmol Fe2+/g) | Expected Value | ~1200-1500 | N/A |

| Total Phenolic Content (mg GAE/g) | Expected Value | High | N/A |

(Note: Data are hypothetical and for illustrative purposes only. Reference values for curcumin are approximate and can vary.)

Neuroprotective Effects Assessment

This section describes protocols to evaluate the potential of this compound to protect neuronal cells from insults relevant to neurodegenerative diseases.

Cell Line: N2a (mouse neuroblastoma), HT22 (hippocampal neuronal)[17][18]

Key Experiments:

-

Cell Viability against Aβ42 or Oxidative Stress (e.g., H2O2)[16]

-

Reactive Oxygen Species (ROS) Measurement[16]

-

Western Blot for Neuroprotection-related Proteins (e.g., p-Akt, BDNF)[16][17]

Experimental Workflow

Caption: Workflow for assessing the neuroprotective effects of this compound.

Detailed Protocols

a) Neurotoxicity and Protection Assay:

-

Culture N2a or HT22 cells in their respective recommended media.

-

Pre-treat cells with this compound for 1-2 hours.

-

Induce neurotoxicity by adding aggregated Aβ42 peptide (10 µM) or H2O2 (e.g., 100-500 µM) for 24 hours.[16]

-

Assess cell viability using the MTT assay as described previously.

b) ROS Measurement: [16]

-

After treatment, wash the cells and incubate with a ROS-sensitive fluorescent probe (e.g., CellROX Green Reagent) according to the manufacturer's protocol.

-

Measure fluorescence intensity using a microplate reader or visualize by fluorescence microscopy.

c) Western Blot for Neuroprotective Pathways:

-

Perform Western blotting as previously described.

-

Probe for key proteins in survival pathways, such as phosphorylated Akt (p-Akt), total Akt, and Brain-Derived Neurotrophic Factor (BDNF).[16][17]

Data Presentation

| Treatment | Cell Viability (% of Control) | Intracellular ROS (% of Toxin) | p-Akt/Akt Ratio (relative to Toxin) | BDNF Expression (relative to Toxin) |

| Control | 100 | N/A | N/A | N/A |

| Toxin (Aβ42) | 55 ± 4.2 | 100 | 1.0 | 1.0 |

| Toxin + DHC (1 µM) | 68 ± 5.1 | 75 ± 6.3 | 1.8 ± 0.2 | 1.5 ± 0.1 |

| Toxin + DHC (5 µM) | 85 ± 6.5 | 40 ± 4.8 | 2.9 ± 0.3 | 2.4 ± 0.2 |

| Toxin + DHC (10 µM) | 95 ± 7.2 | 25 ± 3.9 | 3.5 ± 0.4 | 3.1 ± 0.3 |

(Note: Data are hypothetical and for illustrative purposes only.)

Signaling Pathway

Caption: Potential neuroprotective signaling pathways modulated by this compound.[18][17]

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-inflammatory activity of Curcuma wanenlueanga Saensouk, Thomudtha & Boonma rhizomes and the search for its bioactive markers by harmonizing bioassay-guided isolation and network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro evaluation of curcumin effects on breast adenocarcinoma 2D and 3D cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Curcumin inhibits cell growth and invasion and induces apoptosis through down-regulation of Skp2 in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxicity and Apoptosis Effects of Curcumin Analogue (2E,6E)-2,6-Bis(2,3-Dimethoxybenzylidine) Cyclohexanone (DMCH) on Human Colon Cancer Cells HT29 and SW620 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academicjournals.org [academicjournals.org]

- 12. In vitro Antioxidant Potential in Sequential Extracts of Curcuma caesia Roxb. Rhizomes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. myfoodresearch.com [myfoodresearch.com]

- 14. Frontiers | Antioxidant, neuroprotective and anti-inflammatory activity of Curcuma longa extracts: from green extraction to nanoemulsion [frontiersin.org]

- 15. An In Vitro and In Silico Study of Antioxidant Properties of Curcuminoid N-alkylpyridinium Salts: Initial Assessment of Their Antitumoral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparative Neuroprotective Effects of Dietary Curcumin and Solid Lipid Curcumin Particles in Cultured Mouse Neuroblastoma Cells after Exposure to Aβ42 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Curcumin exerts neuroprotective effects on proliferation of neural stem cells in vitro and APP/PS1 mouse model in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biomed.cas.cz [biomed.cas.cz]

Application Notes and Protocols for Developing Dihydrocurcumin-Loaded Nanoparticles for Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the development and characterization of Dihydrocurcumin-loaded nanoparticles. This compound (DHC), a primary and active metabolite of curcumin, exhibits significant therapeutic potential but is limited by its poor aqueous solubility and bioavailability. Nanoencapsulation of DHC is a promising strategy to overcome these limitations, enhancing its efficacy for various drug delivery applications.

These application notes detail the synthesis of this compound-loaded nanoparticles, their characterization, and protocols for in vitro evaluation.

I. Quantitative Data Summary

The following tables summarize typical physicochemical characteristics and in vitro performance of this compound-loaded nanoparticles, based on common nanoparticle formulations used for curcuminoids.

Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles

| Parameter | Value |

| Particle Size (z-average) | 150 ± 25 nm |

| Polydispersity Index (PDI) | < 0.2 |

| Zeta Potential | -20 ± 5 mV |

| Encapsulation Efficiency | > 85% |

| Drug Loading | 5 - 10% |

Table 2: In Vitro Drug Release and Cytotoxicity

| Parameter | Result |

| Cumulative Drug Release (48h, pH 7.4) | ~70% |

| Cumulative Drug Release (48h, pH 5.5) | ~85% |

| IC50 (in a relevant cancer cell line) | Varies by cell line |

II. Experimental Protocols

A. Synthesis of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation

This protocol describes the preparation of this compound-loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

Materials:

-

This compound (DHC)

-

Poly(lactic-co-glycolic acid) (PLGA) (50:50)

-

Poly(vinyl alcohol) (PVA)

-

Dichloromethane (DCM)

-

Deionized water

Procedure:

-

Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of this compound in 2 mL of dichloromethane.

-

Aqueous Phase Preparation: Prepare a 1% w/v solution of PVA in deionized water.

-

Emulsification: Add the organic phase to 10 mL of the aqueous phase under constant stirring. Emulsify the mixture using a probe sonicator for 2 minutes on an ice bath.

-

Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature for 4 hours to allow for the evaporation of dichloromethane.

-

Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

-

Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated DHC.

-

Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water and lyophilize for 48 hours to obtain a dry powder. Store at -20°C.

B. Characterization of this compound-Loaded Nanoparticles

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

-

Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

-

Procedure:

-

Disperse the lyophilized nanoparticles in deionized water by gentle sonication.

-

Dilute the suspension to an appropriate concentration.

-

Measure the particle size (z-average), PDI, and zeta potential at 25°C.

-

Perform measurements in triplicate.

-

2. Scanning Electron Microscopy (SEM):

-

Instrument: Scanning Electron Microscope.

-

Procedure:

-

Mount a small amount of the lyophilized nanoparticle powder onto an aluminum stub using double-sided carbon tape.

-

Sputter-coat the sample with a thin layer of gold or palladium.

-

Image the nanoparticles under high vacuum.

-

3. Encapsulation Efficiency and Drug Loading:

-

Procedure:

-

Accurately weigh a known amount of lyophilized nanoparticles.

-

Dissolve the nanoparticles in a suitable solvent (e.g., DMSO) to release the encapsulated DHC.

-

Determine the concentration of DHC using a UV-Vis spectrophotometer at the appropriate wavelength.

-

Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:

-

EE (%) = (Mass of DHC in nanoparticles / Initial mass of DHC used) x 100

-

DL (%) = (Mass of DHC in nanoparticles / Total mass of nanoparticles) x 100

-

-

C. In Vitro Drug Release Study

This protocol uses the dialysis bag method to evaluate the in vitro release of DHC from the nanoparticles.

Materials:

-

This compound-loaded nanoparticles

-

Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

-

Dialysis membrane (MWCO 12-14 kDa)

-

Magnetic stirrer

Procedure:

-

Disperse a known amount of DHC-loaded nanoparticles in 1 mL of the release medium (PBS).

-

Place the nanoparticle suspension into a pre-soaked dialysis bag and seal both ends.

-

Immerse the dialysis bag in 50 mL of the release medium in a beaker placed on a magnetic stirrer at 37°C.

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

-

Quantify the amount of DHC in the collected samples using a UV-Vis spectrophotometer.

-

Plot the cumulative percentage of drug release against time.

D. Cell Viability (MTT) Assay

This protocol assesses the in vitro cytotoxicity of DHC-loaded nanoparticles against a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

This compound-loaded nanoparticles

-

Free this compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of DHC-loaded nanoparticles and free DHC. Include untreated cells as a control.

-

Incubation: Incubate the plates for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

III. Visualizations

Caption: Experimental workflow for DHC-loaded nanoparticles.

Caption: DHC nanoparticle effect on PI3K/Akt/NF-κB pathway.

Application Notes and Protocols for Dihydrocurcumin as a Therapeutic Agent for Inflammatory Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders. Curcumin, the primary bioactive compound in turmeric, is well-documented for its potent anti-inflammatory properties.[1][2] However, its clinical application has been hampered by poor bioavailability due to rapid metabolism.[3] Upon administration, curcumin is converted into several reductive metabolites, including Dihydrocurcumin (DHC), Tetrahydrocurcumin (THC), Hexahydrocurcumin (HHC), and Octahydrocurcumin (OHC).[4][5]

While DHC is a recognized metabolite, it has been notably less studied than its parent compound curcumin or other metabolites like THC.[4] Consequently, specific quantitative data and detailed protocols dedicated to DHC are scarce in current literature. This document provides a comprehensive guide for researchers aiming to investigate the therapeutic potential of this compound. The mechanisms and protocols described herein are based on the extensive research conducted on curcumin and its major metabolites. These established methodologies are directly applicable for the systematic evaluation of DHC's anti-inflammatory efficacy.

Mechanism of Action: Key Inflammatory Signaling Pathways

The anti-inflammatory effects of curcumin and its metabolites are primarily attributed to their ability to modulate key signaling pathways that regulate the expression of pro-inflammatory mediators.[6] The primary targets are the NF-κB and MAPK signaling cascades.

Nuclear Factor-κB (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[7] In resting cells, NF-κB dimers (typically p65/p50) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and degradation, allowing the p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including TNF-α, IL-6, and COX-2.[6][8] Curcumin has been shown to inhibit this pathway by preventing IKK activation and subsequent IκBα degradation.[9][10] It is hypothesized that DHC acts via a similar mechanism.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family, including p38, JNK, and ERK, is another critical set of pathways in the inflammatory response.[11] These kinases are activated by upstream signaling cascades initiated by inflammatory stimuli and lead to the activation of transcription factors like AP-1 (Activator Protein-1).[12] AP-1, in turn, works with NF-κB to drive the expression of inflammatory genes. Curcumin and its analogues can suppress inflammation by inhibiting the phosphorylation and activation of p38, JNK, and ERK.[6][13]

Quantitative Data Summary

| Compound | Target/Assay | Cell Line/Model | IC₅₀ Value | Reference |

| Curcumin | NF-κB Inhibition (LPS-induced) | RAW 264.7 | ~18 µM | [14] |

| Curcumin Analogue (EF31) | NF-κB Inhibition (LPS-induced) | RAW 264.7 | ~5 µM | [15] |

| Curcumin Analogue (BAT3) | NF-κB Inhibition (TNF-induced) | HeLa | ~6 µM | [8] |

| Tetrahydrocurcumin (THC) | TNF-α Production | Macrophages | 0.18 ± 0.18 µM | [16] |

| Curcumin | IL-6 Expression (LPS-induced) | Rat Smooth Muscle Cells | 1-15 µM (dose-dependent decrease) | [13] |

Experimental Protocols

The following protocols are standard methods used to assess the anti-inflammatory properties of compounds like curcumin and its metabolites and are recommended for the evaluation of this compound.

Protocol 1: In Vitro Anti-inflammatory Activity in Macrophages

This protocol uses the RAW 264.7 murine macrophage cell line, a standard model for studying inflammation. Inflammation is induced using Lipopolysaccharide (LPS), a component of gram-negative bacteria cell walls.[17]

A. Cell Culture and Treatment

-

Cell Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability/Griess, 24-well for ELISA, 6-well for Western Blot) at a density that will result in 80-90% confluency on the day of the experiment. Culture in DMEM with 10% FBS and 1% Penicillin-Streptomycin.[17]

-

Pre-treatment: The following day, replace the medium with fresh, low-serum (e.g., 0.3% FBS) medium.[18] Add this compound at desired final concentrations (e.g., 1, 5, 10, 25, 50 µM) or vehicle (DMSO) to the respective wells. Incubate for 1-4 hours.[19]

-

Stimulation: Add LPS (e.g., 1 µg/mL final concentration) to all wells except the negative control.[18]

-

Incubation: Incubate for the desired period. For cytokine analysis, 12-24 hours is common.[20] For signaling pathway analysis (Western Blot), shorter time points (e.g., 15, 30, 60 minutes) are required.[18]

-

Sample Collection: After incubation, collect the culture supernatants for NO and cytokine analysis. Wash the cells with cold PBS and lyse them in appropriate buffers for protein analysis.

B. Nitric Oxide (NO) Determination (Griess Assay)

-

Mix 50 µL of cell supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for another 10 minutes.

-

Measure the absorbance at 540-550 nm. Quantify NO concentration using a sodium nitrite standard curve.[21]

C. Cytokine Quantification (ELISA)

-

Quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the collected cell supernatants.

-

Use commercially available ELISA kits (e.g., from R&D Systems, Bender MedSystems) and follow the manufacturer's protocol precisely.[9][20]

-

Results are typically expressed in pg/mL or ng/mL, calculated from a standard curve.

D. Western Blot Analysis for Signaling Proteins

-

Prepare cell lysates from cells treated for short durations (e.g., 0, 15, 30, 60 min) post-LPS stimulation.

-

Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.[18]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C. Key antibodies include those against phosphorylated and total forms of p65, IκBα, p38, JNK, and ERK.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect proteins using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band density using software like ImageJ.[19]

Protocol 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a widely used and validated animal model for evaluating the anti-inflammatory activity of compounds against acute inflammation.[3][22]

A. Animals and Treatment

-

Use male Wistar rats (180-220 g) or Swiss albino mice (20-25 g). House them with a 12h light/dark cycle and provide standard pellet diet and water ad libitum.

-

Divide animals into groups (n=6 per group):

-